MAO-B Inhibitory Potency: 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one vs. 4-Trifluoromethyl Analog
8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one demonstrates potent inhibition of MAO-B with an IC50 of 209 nM in a rat brain mitochondrial homogenate assay [1]. This represents a >110-fold increase in potency compared to its 4-trifluoromethyl analog, 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one, which exhibits a significantly weaker IC50 of 23,000 nM against human MAO-A and 58,000 nM against human MAO-B under comparable conditions [2].
| Evidence Dimension | MAO-B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 209 nM |
| Comparator Or Baseline | 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one (IC50 = 23,000 nM for MAO-A; 58,000 nM for MAO-B) |
| Quantified Difference | >110-fold more potent than the trifluoromethyl analog's MAO-B activity |
| Conditions | Target: Rat MAO-B in brain mitochondrial homogenate, spectrophotometric method. Comparator: Human membrane-bound MAO-A and MAO-B expressed in insect cell membranes, fluorescence assay. |
Why This Matters
This significant potency differential validates the selection of the difluoromethyl over the trifluoromethyl group for achieving meaningful MAO-B engagement in preclinical models.
- [1] BindingDB. BDBM50038204 (CHEMBL3094026): Inhibition of Sprague-Dawley rat MAO-B. Accessed 2026. View Source
- [2] BindingDB. BDBM50450830 (CHEMBL4208748): Inhibition of human MAO-A and MAO-B. Accessed 2026. View Source
